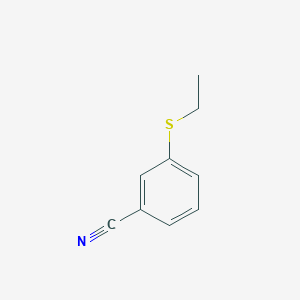

3-(Ethylsulfanyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(Ethylsulfanyl)benzonitrile involves various strategies, including the use of radical relay strategies and the incorporation of different functional groups. For instance, a radical relay strategy has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes, which are structurally similar to 3-(Ethylsulfanyl)benzonitrile. This method utilizes methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. A catalytic amount of sodium methylsulfinate is used as an initiator, and the key intermediate in this process is the methyl radical, which undergoes a radical relay with sulfur dioxide to afford methylsulfonyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 3-(Ethylsulfanyl)benzonitrile can be stabilized by various interactions. For example, the crystal structure of Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions between the benzene rings of neighboring molecules and by intermolecular C—H∙∙∙O non-classical hydrogen bonds . Similarly, Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate exhibits stabilization through aromatic π–π interactions and possibly weak C—H∙∙∙π interactions, along with intermolecular C—H∙∙∙O non-classical hydrogen bonds . These interactions are crucial for the stability and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(Ethylsulfanyl)benzonitrile can be quite diverse. For example, the oxidation of ethyl 2-(3-ethylsulfanyl-5-methyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to the formation of Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate . This reaction showcases the transformation of a sulfanyl group to a sulfinyl group, indicating the reactivity of the sulfur-containing side chain, which is a characteristic of interest in the study of 3-(Ethylsulfanyl)benzonitrile and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Ethylsulfanyl)benzonitrile derivatives can be inferred from related compounds. For instance, the presence of non-classical hydrogen bonds and aromatic π–π interactions in the crystal structures of related compounds suggests that these molecules may have similar solubility and stability characteristics . The oxidation reactions and the ability to undergo substitution reactions, as seen in the synthesis of neuroimaging agents, indicate that these compounds have reactive functional groups that can be modified to alter their physical and chemical properties .

Scientific Research Applications

Catalysis and Chemical Synthesis 3-(Ethylsulfanyl)benzonitrile is a compound that may find applications in various catalytic and chemical synthesis processes. For example, research has explored the use of related benzonitrile compounds in the catalysis of reactions involving clay, demonstrating the conversion of methyl benzoate and NH3 into benzonitrile and amides over Montmorillonite K10 clay. This process highlights the potential for benzonitrile derivatives in facilitating organic transformations and synthesizing valuable chemical products (Wali et al., 1998).

Electrolytes in Energy Storage Systems Compounds like 3-(Ethylsulfanyl)benzonitrile might also contribute to advancements in energy storage technologies. A study on 4-(Trifluoromethyl)-benzonitrile, a structurally related compound, as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries, shows significant improvement in cyclic stability. This suggests potential roles for benzonitrile derivatives in enhancing the performance and durability of battery systems (Huang et al., 2014).

Pharmaceutical and Biomedical Research Benzonitrile derivatives have been explored for their biochemical properties and potential therapeutic applications. For example, the positron emission tomography (PET) quantification of [11C]-DASB binding to the human serotonin transporter involves a compound structurally related to 3-(Ethylsulfanyl)benzonitrile. This highlights the utility of such compounds in medical imaging and the study of neurological disorders (Ginovart et al., 2001).

Materials Science In materials science, benzonitrile derivatives are being investigated for their role in the synthesis of advanced materials. For instance, the synthesis and structural study of organic conductors derived from the chemical oxidation of bis(ethylenedithio)tetrathiafulvalene in benzonitrile solution indicate potential applications in electronic materials and devices (Beno et al., 1987).

Environmental and Corrosion Studies Research on the understanding of corrosion inhibition of mild steel in an acid medium by new benzonitrile derivatives provides insights into how these compounds can be used to protect metals from corrosion. This is crucial for extending the lifespan of materials in harsh chemical environments (Chaouiki et al., 2018).

Future Directions

properties

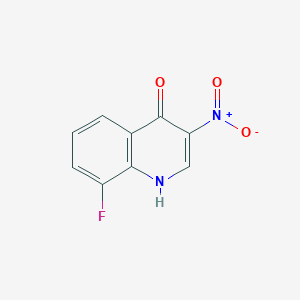

IUPAC Name |

3-ethylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRLDTZKGXSRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylsulfanyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2550127.png)

![2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B2550128.png)

![2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid](/img/structure/B2550132.png)

![7-(4-(1-naphthoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550136.png)

![N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride](/img/structure/B2550140.png)

![Tert-butyl 5-(6-fluoropyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2550143.png)

![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2550146.png)

![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)